(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Description

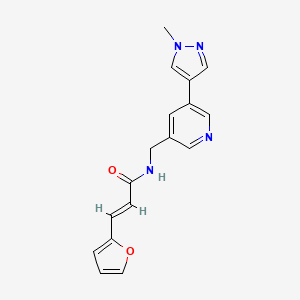

(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is an acrylamide derivative featuring a furan heterocycle and a pyridine-methyl-pyrazole hybrid substituent. The compound’s structure combines electron-rich aromatic systems (furan and pyridine) with a methylated pyrazole moiety, which may enhance metabolic stability and target binding specificity.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)5-4-16-3-2-6-23-16/h2-8,10-12H,9H2,1H3,(H,19,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFBCCAZLNFWMG-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide, a compound with a complex structure featuring furan and pyrazole rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O2 |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 2035006-75-6 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan and pyrazole rings are known to participate in enzyme inhibition, while the benzamide moiety may enhance binding affinity to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : The structural components facilitate binding to various receptors, potentially modulating signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. For instance, it has shown effectiveness against resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported below 0.5 μM in some derivatives .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and pyrazole moieties can lead to variations in potency and selectivity against different biological targets.

Notable Findings:

- Furan Ring Modifications : Alterations to the furan structure have been linked to enhanced anti-tuberculosis activity.

- Pyrazole Substituents : Different substituents on the pyrazole ring significantly affect the compound's binding affinity and biological efficacy .

Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of pyrazole compounds, this compound was identified as one of the most potent against Mtb, showing promising results in both in vitro and in vivo models .

Study 2: Anticancer Properties

A comprehensive analysis of the compound's anticancer effects revealed that it effectively inhibited growth in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acrylamide Derivatives

Substituent Variations in Pyrazole and Pyridine Moieties

- Compound 3a (): Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Differences: Replaces the furan group with chlorophenyl and cyanopyrazole substituents. Properties: Higher melting point (133–135°C) and moderate yield (68%), suggesting stronger crystallinity due to aromatic stacking .

- (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4312) (): Structure: Features a chlorophenyl acrylamide and pyridin-3-yl group. Key Differences: Lacks the furan and methylpyrazole moieties but includes a propylamine chain.

Furan-Containing Analogues

- (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide (): Structure: Contains a cyano group and p-tolyl-furan substituent. Key Differences: Substitutes the pyridine-methyl-pyrazole group with a phenylpyrazole and introduces a cyano group.

Table 1: Comparative Data for Selected Analogues

*Estimated based on molecular formula; †Calculated using PubChem data; ‡From LC/MS (ESI) data .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan group (electron-rich) contrasts with chlorophenyl (electron-deficient) in analogues, which may influence binding to hydrophobic or polar targets.

- Solubility : Propylamine chains (e.g., in ) enhance solubility compared to aromatic substituents in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.